REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]2([CH3:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)=[N:4][C:3]=1[CH2:14][C:15]([O:17]CC1C=CC=CC=1)=[O:16].[OH-].[Na+]>C(O)C.O>[CH3:1][C:2]1[O:6][C:5]([C:7]2([CH3:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)=[N:4][C:3]=1[CH2:14][C:15]([OH:17])=[O:16] |f:1.2|
|
Name
|
Benzyl 5-methyl-2-(1-methylcyclohexyl)-4-oxazoleacetate
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(O1)C1(CCCCC1)C)CC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ethyl ether extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1(CCCCC1)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |